molecular formula C16H17N5OS B11213941 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11213941
M. Wt: 327.4 g/mol
InChI Key: UWINIRDSRYERHQ-UHFFFAOYSA-N
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Description

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolopyrimidine ring system imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 2,4-pentanedione in the presence of glacial acetic acid and piperidine . This forms the triazolopyrimidine core, which is then further functionalized to introduce the sulfanyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl and acetamide groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H17N5OS/c1-10-4-6-13(7-5-10)18-14(22)9-23-16-19-15-17-11(2)8-12(3)21(15)20-16/h4-8H,9H2,1-3H3,(H,18,22)

InChI Key

UWINIRDSRYERHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=CC(=NC3=N2)C)C

Origin of Product

United States

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